Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate
Description
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a pyrimidine derivative featuring a benzoate ester group at the meta position of the aromatic ring and a 2,4-dioxo-tetrahydropyrimidine moiety.
Properties
IUPAC Name |
methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-3-7(5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXOBKCVLBMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate typically involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . This reaction is followed by treatment with hydrazine hydrate to afford the hydrazide intermediate . Subsequent reactions with carbon disulfide in the presence of potassium hydroxide yield the oxadiazole derivative . The final product is obtained through a series of alkylation and cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at different positions on the pyrimidine ring.
Cyclocondensation: This reaction leads to the formation of triazolothiadiazines.
Substitution: The compound can undergo substitution reactions with electrophilic and nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl bromoacetate, chloroacetonitrile, and hydrazine hydrate . Reaction conditions often involve the use of solvents such as ethanol and bases like triethylamine .
Major Products Formed
The major products formed from these reactions include S-alkylated derivatives and triazolothiadiazines .
Scientific Research Applications
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate involves its interaction with various molecular targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to DNA synthesis and repair . The exact molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrimidine-Benzoate Derivatives
Key analogs include compounds with modifications to the pyrimidine core, substituent positions, and ester groups.
Table 1: Structural Comparison of Selected Pyrimidine-Benzoate Derivatives
Key Observations :
- Positional Isomerism : The meta-substituted benzoate in the target compound contrasts with para-substituted analogs (e.g., Table 1, Compound 9 and ), which may alter steric interactions in enzyme binding .
- Stereochemical Effects: Stereoisomers like 15a and 15b demonstrate that chiral centers in related pyrazino-isoquinoline systems significantly influence biological activity, suggesting that stereochemistry in pyrimidine derivatives could similarly modulate efficacy.
Biological Activity
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.25 g/mol. The compound features a benzoate moiety linked to a tetrahydropyrimidine ring that contains two keto groups at positions 2 and 4. This structural arrangement is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate various biological processes by binding to enzymes or receptors involved in metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic disorders or cancer progression.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors involved in neurotransmission or hormonal regulation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor effects by inducing apoptosis in cancer cells.
- Antimicrobial Properties : It has shown activity against several bacterial strains and fungi, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Dioxo Groups | Essential for enzyme interaction and inhibition |
| Pyrimidine Ring | Contributes to binding affinity with biological targets |
| Benzoate Moiety | Enhances lipophilicity and cellular uptake |
Case Study 1: Antitumor Effects
In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against tested strains.
Case Study 3: Anti-inflammatory Properties
Research highlighted the compound's ability to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
